![molecular formula C11H14N2O6S B027184 Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate CAS No. 105956-08-9](/img/structure/B27184.png)
Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is synthesized through a multi-step process, which involves the reaction of several reagents.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, which are involved in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate is its versatility. It can be easily modified to yield a wide range of derivatives, which can be used for various applications. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate. One area of research is the development of new synthetic methods that can improve the overall yield of the compound. Another area of research is the investigation of its potential applications in material science, such as the development of new sensors and catalysts. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate involves several steps. The first step involves the reaction of 3-methyl-2-methylsulfonylimidazole-4-carbaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding enamine. The enamine is then treated with dimethyl malonate in the presence of a base to yield the desired product. The overall yield of the synthesis process is approximately 50%.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antifungal activity. In addition, it has been investigated for its potential use as a building block in the synthesis of novel drugs.
Propiedades
Número CAS |
105956-08-9 |
|---|---|
Nombre del producto |
Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate |
Fórmula molecular |
C11H14N2O6S |
Peso molecular |
302.31 g/mol |
Nombre IUPAC |
dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate |
InChI |
InChI=1S/C11H14N2O6S/c1-13-7(6-12-11(13)20(4,16)17)5-8(9(14)18-2)10(15)19-3/h5-6H,1-4H3 |
Clave InChI |
KCYJANNUKBNZAB-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1S(=O)(=O)C)C=C(C(=O)OC)C(=O)OC |
SMILES canónico |
CN1C(=CN=C1S(=O)(=O)C)C=C(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
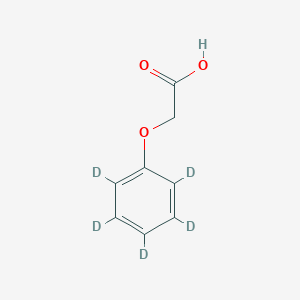
![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)
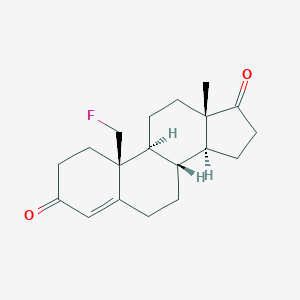
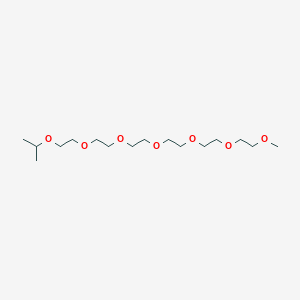
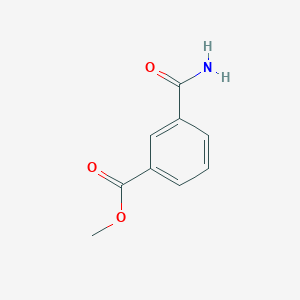
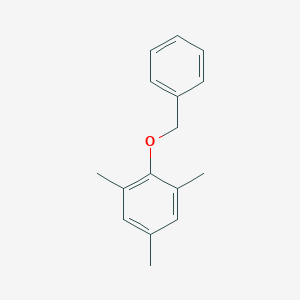
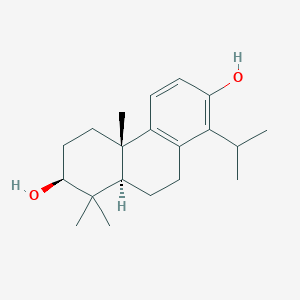
![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
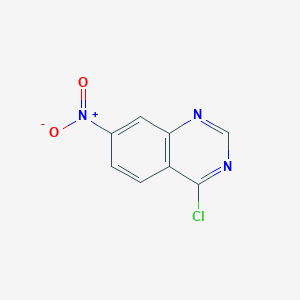
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)